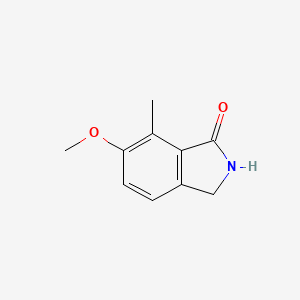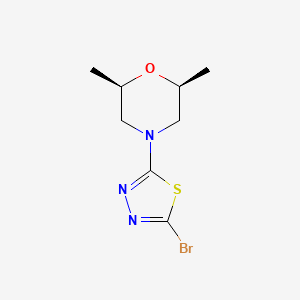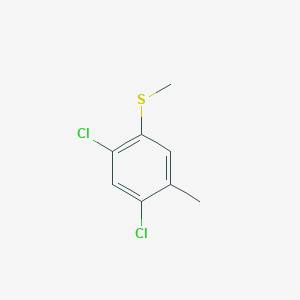
2,4-Dichloro-5-methylthioanisole
Overview
Description
2,4-Dichloro-5-methylthioanisole is an organic compound with the chemical formula C₈H₆Cl₂OS . It is a colorless liquid that exhibits solubility in organic solvents. The name itself provides insight: it is the sulfur analogue (thioether) of anisole, replacing the oxygen-centered ether with sulfur. The compound can be synthesized through methylation of thioanisole .
Scientific Research Applications
1. Antimicrobial and Antiinflammatory Activities
2,4-Dichloro-5-methylthioanisole derivatives have shown significant antimicrobial and antiinflammatory activities. For instance, compounds with 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moieties demonstrated excellent antiinflammatory action. Similarly, compounds with 4-anisyl, 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl at position 5 of their moieties exhibited excellent antimicrobial activity against various strains (Karthikeyan & Holla, 2008).
2. Cancer Research
2,4-Dichloro-5-methylthioanisole derivatives have been studied for their potential in cancer treatment. These compounds show promising results in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting potential as anti-cancer drugs (Safari et al., 2020).
3. Corrosion Inhibition
Compounds derived from 2,4-Dichloro-5-methylthioanisole have been found effective as corrosion inhibitors. For instance, 4-MTHT, a triazole derivative, was shown to be a very good inhibitor for mild steel corrosion in acidic media, with inhibition efficiencies up to 99% (Lagrenée et al., 2002).
4. Development of Anti-Prion Drugs
2-Aminothiazoles, a class of small molecules which includes derivatives of 2,4-Dichloro-5-methylthioanisole, have shown antiprion activity in prion-infected neuroblastoma cell lines. These findings suggest their potential as new leads in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
5. Herbicide Development
2,4-Dichloro-5-methylthioanisole derivatives are studied for their use in herbicide development, particularly for the control of pests in agricultural and urban settings. The study of these compounds includes understanding their mechanism of action and potential environmental impact (Zhang et al., 2016).
properties
IUPAC Name |
1,5-dichloro-2-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJQEYXPMHJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylthioanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



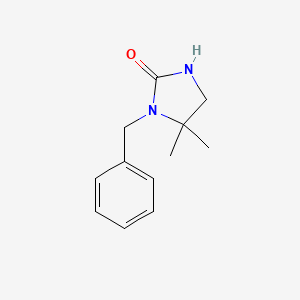
![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)
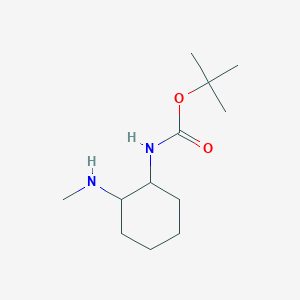
![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)
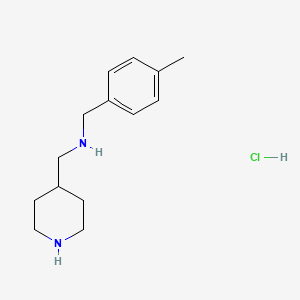

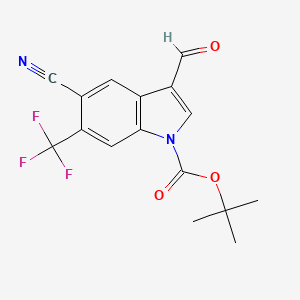
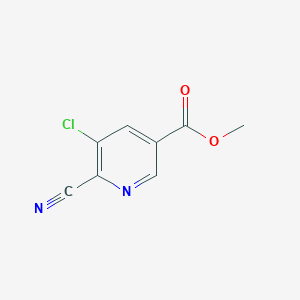
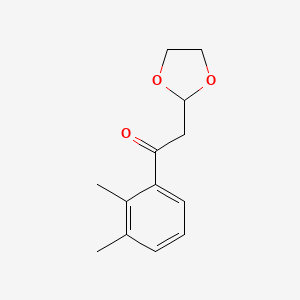
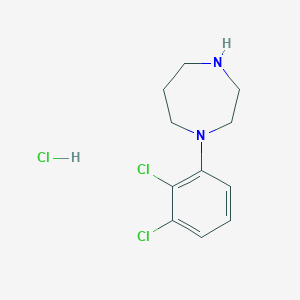
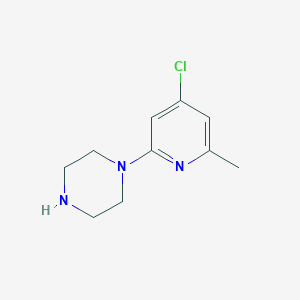
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
